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Compound of Interest

Compound Name: Thiazole-2-carboxylic acid

Cat. No.: B082198 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Thiazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal

chemistry and drug development due to its presence in various biologically active molecules. A

thorough understanding of its structural and electronic properties is paramount for its

application in the synthesis of novel therapeutic agents. This technical guide provides a

comprehensive overview of the spectroscopic data of Thiazole-2-carboxylic acid, including

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Detailed experimental protocols and data interpretation are presented to aid researchers in its

characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of Thiazole-2-
carboxylic acid. The following tables summarize the predicted ¹H and ¹³C NMR spectral data.

While experimental spectra for the parent compound are not readily available in public

databases, the predicted values are based on data from closely related structures, such as 5-

chloro-thiazole-2-carboxylic acid and other thiazole derivatives, as well as established

chemical shift principles.

¹H NMR Data
Table 1: Predicted ¹H NMR Spectral Data for Thiazole-2-carboxylic acid
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H4 ~8.3 - 8.5 Doublet ~2.0 - 3.0

H5 ~7.9 - 8.1 Doublet ~2.0 - 3.0

COOH > 10 Singlet (broad) -

Note: The chemical shifts are referenced to tetramethylsilane (TMS). The exact chemical shifts

can vary depending on the solvent and concentration.

¹³C NMR Data
Table 2: Predicted ¹³C NMR Spectral Data for Thiazole-2-carboxylic acid

Carbon Chemical Shift (δ, ppm)

C2 ~160 - 165

C4 ~145 - 150

C5 ~125 - 130

COOH ~165 - 170

Note: The chemical shifts are referenced to TMS. The signal for the carboxylic acid carbon

(COOH) may be broad.

Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra of thiazole compounds is as follows:

Sample Preparation: Dissolve 5-10 mg of Thiazole-2-carboxylic acid in approximately 0.6-

0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable pH

adjustment). The choice of solvent can affect the chemical shifts, particularly of the acidic

proton.
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Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of

300 MHz or higher.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger

number of scans will be required compared to ¹H NMR.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. The chemical shifts should be

referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The IR spectrum of Thiazole-2-carboxylic acid is characterized by the vibrational

frequencies of the carboxylic acid group and the thiazole ring.

IR Spectral Data
Table 3: Key IR Absorption Bands for Thiazole-2-carboxylic acid[1]
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad, Strong
O-H stretch (carboxylic acid

dimer)

1690-1720 Strong C=O stretch (carboxylic acid)

~1550 Medium C=N stretch (thiazole ring)

~1420 Medium In-plane O-H bend

~1300 Medium C-O stretch

~920 Broad, Medium Out-of-plane O-H bend

Experimental Protocol for IR Spectroscopy
Sample Preparation:

KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide

(KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet

using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample holder (or pure KBr pellet) should be recorded

and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound and to gain structural information from its fragmentation pattern.

Mass Spectrometry Data
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For Thiazole-2-carboxylic acid (Molecular Weight: 129.14 g/mol ), the following fragmentation

pattern is expected under electron ionization (EI) conditions:

Molecular Ion (M⁺˙): The peak corresponding to the intact molecule is expected at m/z = 129.

Key Fragmentation Pathways:

Decarboxylation: Loss of the carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44

Da) is a common fragmentation for carboxylic acids. This would result in a fragment ion

corresponding to the thiazole ring at m/z = 84 or 85.

Ring Fragmentation: The thiazole ring can undergo characteristic fragmentation, similar to

that of unsubstituted thiazole, leading to smaller fragment ions.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for Thiazole-2-carboxylic acid

m/z Predicted Fragment

129 [M]⁺˙ (Molecular Ion)

85 [M - CO₂]⁺˙

84 [M - COOH]⁺

Experimental Protocol for Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or

liquid chromatography (LC-MS).

Ionization Method:

Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation

patterns.

Electrospray Ionization (ESI): A soft ionization technique that is useful for determining the

molecular weight with minimal fragmentation.
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Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight

(TOF), or ion trap.

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at

different m/z values.

Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic characterization of

Thiazole-2-carboxylic acid.

Sample Preparation
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Caption: Workflow for the spectroscopic characterization of Thiazole-2-carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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